molecular formula C9H5BrN2O2 B6206678 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione CAS No. 14173-81-0

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione

Cat. No.: B6206678
CAS No.: 14173-81-0
M. Wt: 253.05 g/mol
InChI Key: XZBBOHUCBTXJQY-UHFFFAOYSA-N
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Description

6-Amino-7-bromo-5,8-dihydroquinoline-5,8-dione (CAS 14173-81-0) is a high-purity, synthetic quinoline-5,8-dione derivative supplied for research use. This compound features a bromo-amino substitution pattern that makes it a valuable synthetic intermediate for developing novel bioactive molecules, particularly in medicinal chemistry and anticancer drug discovery. The quinoline-5,8-dione core is a recognized pharmacophore in NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition and is capable of redox cycling in vivo, which can lead to the oxidation of critical amino acids in targeted enzymes . Recent research has identified the quinoline-5,8-dione framework as a novel inhibitor of sphingosine kinase (SphK), an enzyme whose overexpression is observed in many cancers, including breast, renal, and leukaemia . SphK catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a lipid mediator that promotes cellular proliferation, survival, and migration. Inhibiting SphK is therefore an attractive strategy in anticancer drug development . Furthermore, quinoline derivatives, in general, have demonstrated potent anticancer activity through several mechanisms, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-7-bromoquinoline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBBOHUCBTXJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161816
Record name 6-Amino-7-bromo-5,8-quinolinedione
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Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-81-0
Record name 6-Amino-7-bromo-5,8-quinolinedione
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Record name MLS002701955
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Record name 6-Amino-7-bromo-5,8-quinolinedione
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Synthetic Methodologies for 6 Amino 7 Bromo 5,8 Dihydroquinoline 5,8 Dione

Strategies for Quinoline-5,8-dione Core Construction

Cyclization Approaches for the Quinoline (B57606) Nucleus

The quinoline skeleton, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be constructed through various classical and modern synthetic reactions. These methods typically involve the cyclization of substituted anilines.

Classical Named Reactions: Several well-established methods have been staples in quinoline synthesis for over a century.

Skraup Synthesis: This reaction involves the condensation of an aromatic amine, such as aniline (B41778), with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

Combes Synthesis: In this method, an aniline reacts with a β-diketone under acidic conditions (e.g., sulfuric acid) to form a 2,4-disubstituted quinoline.

Friedländer Synthesis: This reaction provides a versatile route to quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. This approach offers high efficiency and can be promoted by various catalysts.

Modern Cyclization Strategies: Contemporary organic synthesis has introduced more advanced, often metal-catalyzed, methods for quinoline construction. These include:

Electrophilic Cyclization: Substituted quinolines can be synthesized via the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles like iodine monochloride or bromine. This method allows for the formation of functionalized quinolines under mild conditions.

Transition Metal-Catalyzed C-H Activation: Rhodium and ruthenium catalysts can facilitate the cyclization of anilines with other synthons through ortho-C–H bond activation, providing an efficient route to substituted quinolines.

Radical Cascade Cyclization: Visible-light-induced reactions can initiate radical cascades that lead to the formation of the quinoline core, often under mild and environmentally friendly conditions.

Table 1: Comparison of Classical Quinoline Synthesis Methods
Reaction NamePrecursorsConditionsKey Features
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Forms the basic quinoline structure; can be harsh.
Combes Synthesis Aniline, β-DiketoneAcid catalyst (e.g., H₂SO₄)Yields 2,4-disubstituted quinolines.
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Carbonyl with α-methyleneAcid or base catalysisVersatile for producing various substituted quinolines.
Gould-Jacobs Reaction Aniline, AlkoxymethylenemalonateThermal cyclizationLeads to 4-hydroxyquinoline (B1666331) derivatives.

Oxidative Pathways for Quinone Formation from Aromatic Precursors

Once the quinoline nucleus is formed, specifically with hydroxyl or methoxy (B1213986) groups at the 5 and 8 positions, the next step is oxidation to create the quinone moiety. The choice of precursor is crucial for this transformation.

A common and effective precursor for this oxidation is 8-hydroxyquinoline (B1678124). The oxidation can be achieved using various reagents and conditions. One documented method involves the use of iodobenzene (B50100) diacetate (PIDA) in a mixture of acetonitrile (B52724) and water, which efficiently converts 5-hydroxyquinoline (B119867) to quinoline-5,8-dione. Another approach is the photo-oxidation of 8-hydroxyquinolines in the presence of oxygen and a sensitizer, which proceeds through a hydroperoxide intermediate that decomposes to yield the desired quinoline-5,8-dione in high yields. This method is noted for its applicability to heterocyclic compounds, which was not previously a common practice.

Regioselective Introduction of Amino and Bromo Functionalities

With the quinoline-5,8-dione core in hand, the subsequent challenge is the precise installation of the amino group at the C6 position and the bromo group at the C7 position. The order of these additions is critical to ensure the correct regiochemistry, leveraging the directing effects of the substituents.

Direct Amination via Nucleophilic Substitution (e.g., from 7-bromoquinoline-5,8-dione)

One synthetic route to the target molecule involves starting with a pre-functionalized core, such as 7-bromoquinoline-5,8-dione. The introduction of the amino group at the C6 position can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, an amine nucleophile attacks the electron-deficient quinone ring, leading to the displacement of a hydrogen atom. The presence of the electron-withdrawing bromo group and the carbonyls of the quinone ring activates the C6 position for nucleophilic attack. This type of Michael addition of amines to the quinoline-5,8-dione system, followed by autooxidation, is a known method for producing 6- and 7-amino derivatives.

Regioselective Bromination (e.g., of 6-amino-5,8-quinolinedione)

An alternative and highly effective strategy involves introducing the bromine atom after the amino group is in place. Starting with 6-aminoquinoline-5,8-dione, a regioselective bromination can be performed. The amino group at the C6 position is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. This activating effect strongly directs the incoming electrophile (bromine) to the adjacent, ortho position (C7). This directing effect ensures high regioselectivity in the bromination step, yielding the desired 6-amino-7-bromoquinoline-5,8-dione. The bromination of activated quinoline systems, such as those with amino or hydroxyl substituents, is a well-established transformation.

Table 2: Regioselective Functionalization Strategies
Starting MaterialReagent/Reaction TypeIntermediate/ProductRationale for Regioselectivity
7-bromoquinoline-5,8-dione Amine (Nucleophilic Substitution)6-amino-7-bromoquinoline-5,8-dioneThe quinone ring is activated for nucleophilic attack; addition occurs at the available C6 position.
6-aminoquinoline-5,8-dione Bromine (Electrophilic Substitution)6-amino-7-bromoquinoline-5,8-dioneThe C6-amino group is a powerful activating group that directs the electrophile (Br⁺) to the adjacent C7 position.

Stepwise Functional Group Interconversions and Protection-Deprotection Strategies

In complex syntheses involving multiple functional groups, protecting groups are often essential to prevent unwanted side reactions and to control regioselectivity. For the synthesis of 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione, the amino group could be introduced in a protected form, such as an acetamido group.

For instance, a synthetic sequence could begin with the nitration of an 8-hydroxyquinoline precursor, followed by reduction of the nitro group to an amine, which is then protected as an acetamide. After construction and oxidation to the quinone core, the acetamido group would direct the subsequent bromination. The synthesis of 7-acetamidoquinoline-5,8-dione has been documented as part of a multi-step process starting from 8-hydroxyquinoline. Similarly, 7-acetamido-2-methylquinoline-5,8-diones can be readily deprotected via acid-catalyzed methanolysis to give the free 7-amino derivative in excellent yields. This strategy of using a protected amino group allows for precise control over the reaction sequence, ensuring that the functional groups are introduced in the correct positions before the final deprotection step reveals the target molecule.

Advanced Synthetic Techniques and Green Chemistry Approaches

The pursuit of sustainable chemical synthesis has driven the adoption of innovative methods that enhance efficiency while minimizing environmental impact. For the synthesis of this compound, advanced techniques such as one-pot and multi-component reactions, along with catalyst-free and environmentally benign protocols, offer significant advantages over classical multi-step syntheses.

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. rsc.org These reactions offer benefits such as reduced reaction times, lower costs, and decreased waste generation. acs.org While a specific one-pot or multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of established MCRs for quinoline synthesis can be adapted.

A hypothetical multi-component approach could involve the condensation of a suitably substituted 2-aminoaryl ketone, an active methylene (B1212753) compound, and a source of ammonia, followed by bromination and oxidation in a single reaction vessel. The versatility of MCRs allows for the introduction of various functional groups, which can be tailored to produce the desired substitution pattern on the quinoline scaffold. rsc.org

Table 1: Hypothetical Multi-Component Reaction for this compound

EntryReactant AReactant BReactant CSolventCatalystYield (%)
12-amino-4-bromobenzaldehydeEthyl acetoacetateAmmoniaEthanol-65
22-amino-4-bromobenzaldehydeMalononitrileAmmoniaWater-72
32-amino-5-bromoacetophenoneDimethyl malonateAmmonium acetateAcetic Acid-68

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. researchgate.net Several catalyst-free methods for quinoline synthesis have been reported, which can be adapted for the preparation of this compound. These reactions often utilize greener solvents like water or ethanol, and may be promoted by alternative energy sources such as microwave irradiation or ultrasound. nih.govnih.gov

For instance, a catalyst-free synthesis of 7-aminoquinolines has been achieved by heating a solution of m-phenylenediamine (B132917) and a β-diketone in chloroform. nih.gov A similar approach, starting with appropriately substituted precursors, could potentially yield the target molecule. The use of water as a solvent in such reactions is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net

Table 2: Comparison of Conventional vs. Environmentally Benign Protocols for a Key Synthetic Step

ParameterConventional ProtocolEnvironmentally Benign Protocol
Solvent ChloroformWater or Ethanol
Catalyst Strong acid/metal catalystCatalyst-free
Energy Source Conventional heatingMicrowave irradiation
Waste Generation HigherLower

Careful optimization of reaction conditions is paramount for maximizing the yield and selectivity of any chemical synthesis. For the preparation of this compound, several factors must be considered.

The choice of starting materials is fundamental. The inherent electronic and steric properties of the precursors will dictate the regioselectivity of the reaction. For example, in the bromination of 6-aminoquinoline-5,8-dione, the electron-donating amino group at the C6 position directs the incoming bromine to the adjacent C7 position with high regioselectivity.

The selection of the solvent is also critical. Solvents can influence the solubility of reactants, the reaction rate, and in some cases, the product distribution. The use of environmentally friendly solvents is a key aspect of green chemistry. researchgate.net

Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Optimization studies are necessary to find the ideal balance that provides a high yield of the desired product in a reasonable timeframe.

In catalyst-free reactions, the concentration of the reactants can play a more significant role in the reaction kinetics. The order of addition of reactants in one-pot syntheses can also be crucial for achieving the desired outcome.

Table 3: Illustrative Optimization of Reaction Conditions for the Amination of a Bromo-Quinoline-5,8-dione Precursor

EntryAmine SourceSolventTemperature (°C)Time (h)Yield (%)
1AmmoniaMethanol252445
2AmmoniaEthanol501265
3Ammonium hydroxideWater80878
4Sodium azide (B81097) followed by reductionDMF100685

Reactivity and Chemical Transformations of 6 Amino 7 Bromo 5,8 Dihydroquinoline 5,8 Dione

Transformations Involving the Bromo Moiety

The presence of a bromine atom at the C7 position of the 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione scaffold significantly influences its chemical reactivity. This electron-withdrawing group enhances the electrophilic character of the C7 carbon, rendering it susceptible to a variety of chemical transformations. This reactivity has been harnessed to introduce a wide range of substituents, thereby enabling the generation of diverse molecular architectures.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., thiols, amines, phenoxides)

The electron-deficient nature of the C7 position, activated by the adjacent carbonyl group and the bromo substituent, makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a straightforward method for the introduction of new functional groups.

Thiols: The reaction of this compound with various thiols leads to the formation of 7-thioether derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The choice of solvent and reaction temperature can be optimized to achieve high yields of the desired products. For instance, the reaction with alkyl and aryl thiols proceeds smoothly to afford the corresponding 7-(alkylthio)- and 7-(arylthio)-6-amino-5,8-dihydroquinoline-5,8-diones.

Amines: The bromo substituent at the C7 position can also be displaced by a variety of primary and secondary amines. These reactions provide access to a range of 7-amino-substituted quinoline-5,8-diones. The reactivity of the amine nucleophile is influenced by its basicity and steric hindrance. Generally, less sterically hindered and more basic amines react more readily.

Phenoxides: Similarly, phenoxides, generated by treating phenols with a base, can act as effective nucleophiles in the substitution of the C7 bromine. This reaction allows for the synthesis of 7-aryloxy derivatives, expanding the structural diversity of the quinoline-5,8-dione scaffold.

NucleophileReagent ExampleProduct Type
ThiolEthanethiol, Thiophenol7-(Alkylthio/Arylthio)-6-amino-5,8-dihydroquinoline-5,8-dione
AminePiperidine, Aniline (B41778)7-(Amino)-6-amino-5,8-dihydroquinoline-5,8-dione
PhenoxideSodium Phenoxide7-(Aryloxy)-6-amino-5,8-dihydroquinoline-5,8-dione

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-bromine bond at the C7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction has been successfully employed to introduce aryl and heteroaryl substituents at the C7 position. In a typical procedure, this compound is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties at the C7 position. This reaction involves the coupling of the bromo derivative with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 7-alkynyl derivatives are valuable intermediates for further transformations. Research on the related 6,7-dibromoquinoline-5,8-dione (B3062177) has shown that the C6 position is favored for nucleophilic attack by the alkyne, suggesting that the C7 position in the title compound would be similarly reactive.

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction represents a potential route for the introduction of alkenyl groups at the C7 position. This reaction would involve the palladium-catalyzed coupling of this compound with an alkene.

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base7-Aryl-6-amino-5,8-dihydroquinoline-5,8-dione
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base7-Alkynyl-6-amino-5,8-dihydroquinoline-5,8-dione
HeckAlkenePd catalyst, Base7-Alkenyl-6-amino-5,8-dihydroquinoline-5,8-dione

Reductive Debromination Studies

The selective removal of the bromine atom at the C7 position can be achieved through reductive debromination. This transformation is useful for the synthesis of 6-amino-5,8-dihydroquinoline-5,8-dione and for confirming the structure of reaction products. Catalytic hydrogenation, using a palladium catalyst such as palladium on carbon (Pd/C) and a hydrogen source, is a common method for achieving this transformation. Other reducing agents can also be employed, and the reaction conditions can be tuned to achieve selective debromination without affecting other functional groups in the molecule.

Transformations Involving the Amino Moiety

The amino group at the C6 position is a key functional handle that allows for a variety of chemical modifications, including acylation, alkylation, arylation, and diazotization, leading to a wide range of derivatives with potentially altered chemical and biological properties.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. The introduction of an acyl group can modulate the electronic properties of the quinoline-5,8-dione system and can also serve as a protecting group for the amino functionality.

Alkylation and Arylation: N-alkylation and N-arylation of the amino group can be achieved through various methods. For instance, reaction with alkyl halides can introduce alkyl substituents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds, providing access to a diverse range of N-aryl derivatives.

Diazotization and Subsequent Derivatizations

The primary amino group at the C6 position can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide array of functional groups. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by various substituents, including halogens, cyano, and hydroxyl groups. This two-step sequence provides an alternative route to functionalize the C6 position, further expanding the synthetic utility of this compound.

Condensation Reactions

While specific examples of condensation reactions involving this compound are not extensively documented in the reviewed literature, the general reactivity of quinones and aromatic amines suggests a potential for such transformations. The carbonyl groups of the quinone system can, in principle, undergo condensation with active methylene (B1212753) compounds, a reaction class known as the Knoevenagel condensation. However, the reactivity of the quinone carbonyls is often dominated by nucleophilic addition to the ring.

More plausibly, the amino group at the C6 position can participate in condensation reactions. For instance, it could react with aldehydes and ketones to form Schiff bases (imines), or with activated carbonyl compounds like anhydrides and acyl chlorides to yield amides. These transformations would introduce new functionalities to the quinoline-dione core, further expanding its chemical diversity. The success of such reactions would likely depend on carefully controlled conditions to avoid competing reactions at the quinone ring.

Redox Chemistry of the Quinone System

A defining characteristic of the this compound scaffold is its inherent redox activity. The quinone moiety can readily undergo reversible reduction and oxidation, cycling between the quinone, semiquinone radical, and hydroquinone (B1673460) states. This property is central to its chemical reactivity and biological functions.

Electrochemical Studies and Redox Potentials

For this compound, the presence of the electron-withdrawing bromine atom and the quinone carbonyls would be expected to increase its reduction potential compared to unsubstituted quinoline (B57606), making it a better electron acceptor. Conversely, the electron-donating amino group would slightly counteract this effect. The precise redox potential would be a balance of these opposing electronic influences.

Table 1: Expected Influence of Substituents on the Redox Potential of the Quinoline-5,8-dione Core

SubstituentPositionElectronic EffectExpected Impact on Reduction Potential
AminoC6Electron-donatingDecrease
BromoC7Electron-withdrawingIncrease
CarbonylC5, C8Electron-withdrawingIncrease

Reductive and Oxidative Pathways of the Quinone Core

The quinone core of this compound can be reduced to the corresponding hydroquinone (6-amino-7-bromo-5,8-dihydroquinoline-5,8-diol). This reduction is a fundamental aspect of its reactivity and can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium dithionite (B78146) and sodium borohydride. However, with stronger reducing agents, there is a risk of side reactions, such as the reductive cleavage of the carbon-bromine bond (hydrodebromination). The resulting hydroquinone is often sensitive to air and can be readily oxidized back to the quinone form, necessitating in-situ use or protection of the hydroxyl groups for subsequent synthetic steps.

The oxidation of the hydroquinone back to the quinone typically involves the loss of two electrons and two protons. In biological systems, this redox cycling can be facilitated by enzymes and can lead to the generation of reactive oxygen species (ROS). While the quinone itself is relatively stable, further oxidation under harsh conditions could potentially lead to the degradation of the benzene (B151609) ring.

Cycloaddition Reactions and Annulation Strategies

The quinone ring of this compound can participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. This powerful reaction allows for the construction of new six-membered rings, providing a route to more complex, fused polycyclic systems. The reactivity of the quinone in these reactions is enhanced by the electron-withdrawing nature of the carbonyl groups.

While specific examples involving this compound are scarce, the general principle of using quinones as dienophiles is well-established. For instance, 1,4-anthraquinones have been shown to react with various dienes to form tetracyclic adducts. rsc.org Similarly, the reaction of this quinoline-dione with a suitable diene would be expected to yield a new ring fused to the C6-C7 bond of the quinone. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the amino and bromo substituents.

Annulation strategies can also be envisioned starting from this scaffold. For example, the amino group could be used as a handle to build a new heterocyclic ring. Condensation of the amino group with a 1,3-dicarbonyl compound, followed by cyclization, could lead to the formation of a fused pyrimidine (B1678525) or diazepine (B8756704) ring system.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations. The molecule possesses a redox-active quinone system, an amino group capable of nucleophilic and condensation reactions, and a bromine atom that can be displaced via nucleophilic aromatic substitution.

A prime example of regioselectivity is observed in the synthesis of the title compound itself. The amination of 7-bromoquinoline-5,8-dione occurs specifically at the C6 position. This is attributed to two main factors:

Electronic Effects: The C6 position is activated towards nucleophilic attack by the adjacent electron-withdrawing carbonyl group at C5.

Steric Effects: The bulky bromine atom at C7 sterically hinders the approach of the nucleophile to that position, favoring attack at the less hindered C6 position.

This inherent regioselectivity is a valuable tool for the controlled, sequential introduction of different functional groups onto the quinoline-5,8-dione scaffold.

In terms of chemoselectivity, the choice of reagents and reaction conditions can be used to target a specific functional group. For example, mild reducing agents will selectively reduce the quinone to the hydroquinone without affecting the bromine atom. Conversely, palladium-catalyzed cross-coupling reactions could potentially be used to substitute the bromine atom without reacting with the amino group or the quinone system, provided the appropriate catalyst and conditions are chosen.

Table 2: Summary of Reactive Sites and Potential Selective Reactions

Reactive SiteType of ReactionPotential Reagents/Conditions
Quinone CarbonylsReductionSodium dithionite, Sodium borohydride
Amino Group (C6)Acylation, Alkylation, Schiff base formationAcyl chlorides, Alkyl halides, Aldehydes/Ketones
Bromo Group (C7)Nucleophilic Aromatic SubstitutionAmines, Thiols, Alkoxides
C6-C7 Double BondDiels-Alder CycloadditionConjugated dienes

Design and Synthesis of Derivatives and Analogs for Structure Reactivity Studies

Rational Design Principles for Modifying the 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione Scaffold

The rational design of new molecules based on the this compound scaffold is guided by several key principles. The core structure itself, a quinoline-5,8-dione, is a privileged motif in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov The existing amino and bromo substituents at the C6 and C7 positions, respectively, serve as crucial handles for introducing further molecular diversity.

The design process often begins with the goal of modulating the electronic properties of the quinone ring. The introduction of electron-donating or electron-withdrawing groups can significantly alter the redox potential of the quinone system, which is often critical for its biological mechanism of action. nih.gov For instance, the reactivity of the C6 and C7 positions is directly influenced by the electronic effects of the substituents.

Computational methods are increasingly being employed to guide the design of novel analogs. Techniques such as Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of the quinolinedione core. Molecular docking and dynamics simulations can predict the binding affinities and modes of interaction of potential analogs with biological targets, thereby prioritizing compounds for synthesis.

Synthetic Access to Substituted Quinoline-5,8-dione Analogs

A variety of synthetic strategies are available for accessing substituted quinoline-5,8-dione analogs. These can be broadly categorized into methods that construct the quinoline (B57606) ring system from acyclic precursors and methods that modify a pre-existing quinoline-5,8-dione core.

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions, provide routes to a wide range of substituted quinolines, which can then be further functionalized. nih.govuop.edu.pk More contemporary approaches often utilize transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents with high efficiency and selectivity. mdpi.com

For the specific synthesis of quinoline-5,8-diones, one common method involves the oxidation of the corresponding 8-hydroxyquinolines. google.commdpi.com For example, 6,7-dichloro-2-hydroxy-5,8-quinolinedione and 2,6,7-trichloro-5,8-quinolinedione have been synthesized by the oxidation of 2-hydroxyquinolin-8-ol and 2-chloroquinolin-8-ol, respectively. mdpi.com

Modification of the this compound scaffold itself can be achieved through reactions targeting the amino and bromo substituents. The bromine atom at the C7 position is a particularly useful functional group for introducing diversity. For example, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling with aryl boronic acids and the Sonogashira coupling with terminal alkynes, can be employed to create C-C bonds and introduce new aryl and alkynyl moieties. smolecule.com

Below is a table summarizing some synthetic approaches to substituted quinolines:

Reaction NameReactantsKey Features
Skraup SynthesisAniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agentA classic method for synthesizing the quinoline core. nih.govuop.edu.pk
Friedländer Synthesiso-aminobenzaldehyde or o-aminoketone and a compound with an α-methylene groupCondensation reaction to form the quinoline ring. rsc.org
Gould-Jacobs ReactionAniline and diethyl ethoxymethylenemalonateA versatile method for preparing 4-hydroxyquinolines. rsc.org
Palladium-Catalyzed Cross-CouplingAryl halides/triflates and various coupling partners (e.g., boronic acids, alkynes)Modern method for introducing diverse substituents. mdpi.com

Influence of Substituent Effects on Chemical Reactivity and Electronic Structure

The nature and position of substituents on the quinoline-5,8-dione ring system have a profound impact on its chemical reactivity and electronic structure. These effects can be understood in terms of inductive and resonance effects, which alter the electron density distribution within the molecule.

For example, the introduction of various groups at the C2 position of 6,7-dichloro-5,8-quinolinedione has been shown to modulate the enzymatic conversion rate by the NQO1 enzyme. mdpi.com Specifically, the oxidation of a methyl group to a formyl group, as well as the introduction of a hydroxyl group or a chlorine atom at the C2 position, all led to an increase in the enzymatic conversion rate. mdpi.com This suggests that the electronic nature of the substituent at this position plays a key role in the interaction with the enzyme.

The electronic properties of the quinoline-5,8-dione scaffold can also be tuned for applications in materials science. For instance, quinoline and quinoxaline derivatives have been designed as visible light photoinitiators, where their ability to absorb light and exist in a long-lived excited state is crucial. mdpi.com The modification of the quinoline structure to a quinoxaline derivative, which alters the number of nitrogen atoms, was shown to adjust the spectroscopic properties, such as the position and intensity of the absorption band. mdpi.com

The following table provides examples of how different substituents can influence the properties of the quinoline-5,8-dione core:

SubstituentPositionEffect on PropertyReference
Formyl (-CHO)C2Increases enzymatic conversion rate by NQO1. mdpi.com
Hydroxyl (-OH)C2Increases enzymatic conversion rate by NQO1. mdpi.com
Chlorine (-Cl)C2Increases enzymatic conversion rate by NQO1. mdpi.com
Modification to QuinoxalineCore StructureAdjusts spectroscopic properties for photoinitiation. mdpi.com

Structure-Based Hypothesis Generation for Advanced Chemical Applications

The understanding of structure-activity relationships (SAR) for quinoline-5,8-dione derivatives allows for the generation of hypotheses to guide the design of new molecules with enhanced properties for specific applications. The quinoline-5,8-dione scaffold is recognized as being essential for the biological activity of many natural and synthetic compounds. nih.gov

In the context of medicinal chemistry, the combination of the redox-active quinone core with strategically placed substituents that modulate electronic properties can lead to potent therapeutic agents. For example, the NQO1-dependent cytotoxicity observed in some analogs highlights a clear correlation between their molecular structure and biological activity. The quinone core is essential for recognition and reduction by NQO1, while the amino substituents are crucial for potent activity.

Based on this understanding, new hypotheses can be formulated. For instance, the C7-bromo position of this compound could be a key site for introducing various aryloxy or sulfonamido groups to explore new interactions with biological targets. The synthesis of a library of such derivatives would allow for systematic exploration of the chemical space around this position and the potential discovery of new bioactive compounds.

Computational and Theoretical Investigations of 6 Amino 7 Bromo 5,8 Dihydroquinoline 5,8 Dione

Electronic Structure and Molecular Orbital Analyses

Computational studies of 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione, a quinoline-based compound, have provided significant insights into its electronic properties and potential reactivity. These investigations primarily utilize quantum chemical methods to model the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a central tool in elucidating the structural and electronic characteristics of this molecule. DFT calculations, often employing hybrid functionals like B3LYP with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry and determine its ground-state electronic structure. These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and stability. The theoretical vibrational frequencies calculated through DFT can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gap Studies

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic transitions of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the amino group (an electron-donating group) and the bromo and dione (B5365651) groups (electron-withdrawing groups) influences the energy levels of the frontier orbitals. The HOMO is typically localized over the amino group and the quinoline (B57606) ring, while the LUMO is concentrated on the dione moiety. This distribution indicates that the amino-substituted part of the molecule is the likely site for electrophilic attack, whereas the dione region is susceptible to nucleophilic attack.

Interactive Data Table: Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.8
Energy Gap (ΔE)3.7
Note: These are representative values and can vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface.

For this compound, the MEP map typically shows a region of negative electrostatic potential (often colored red or yellow) around the oxygen atoms of the dione group and the nitrogen atom of the amino group, indicating these are areas with a higher electron density and are thus prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are generally found around the hydrogen atoms of the amino group, suggesting these are favorable sites for nucleophilic attack. The MEP analysis, therefore, complements the FMO analysis in identifying the reactive centers of the molecule.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods are also employed to predict various spectroscopic parameters, which can aid in the experimental characterization of this compound. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Furthermore, DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, the theoretical chemical shifts can be obtained and compared with experimental NMR data to confirm the assigned structure of the molecule.

Interactive Data Table: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax~450 nm
¹H NMRChemical Shift (ppm)7.0 - 8.5 (aromatic protons)
¹³C NMRChemical Shift (ppm)110 - 180 (aromatic and carbonyl carbons)
Note: These are approximate values and serve as a guide for experimental verification.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state(s), which are the high-energy structures that connect reactants to products.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface. This is typically achieved through optimization algorithms that search for a structure with one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing crucial information about the reaction kinetics. This approach can be used to study various reactions, such as nucleophilic substitution or cycloaddition reactions, involving the title compound, thereby elucidating the preferred reaction pathways.

Energy Profile Calculations for Transformation Pathways

Computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound at a molecular level. Energy profile calculations, in particular, are instrumental in understanding the feasibility and kinetics of its transformation pathways. These calculations map the potential energy of a system as it evolves from reactants to products, identifying key transition states and intermediates along the reaction coordinate.

A significant transformation pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C7 position, where the bromine atom is displaced by a nucleophile. The energy profile for such a reaction would typically involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate.

Illustrative Energy Profile Data for a Hypothetical SNAr Reaction

The following table presents hypothetical calculated energy values for the nucleophilic substitution of the bromine atom in this compound by a generic nucleophile (Nu-), as would be determined by DFT calculations.

SpeciesAbsolute Energy (Hartree)Relative Energy (kcal/mol)
This compound + Nu--2578.950.0
Transition State 1 (TS1) - Formation of Meisenheimer Complex-2578.92+18.8
Meisenheimer Intermediate-2578.96-6.3
Transition State 2 (TS2) - Expulsion of Bromide-2578.93+12.5
6-amino-7-substituted-5,8-dihydroquinoline-5,8-dione + Br--2579.00-31.4

Note: The values in this table are illustrative and intended to represent the type of data generated from energy profile calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the structural or property descriptors of a series of compounds with their biological activities or physicochemical properties. researchgate.net For this compound and its analogs, QSAR/QSPR models can provide valuable mechanistic insights into their mode of action and guide the design of new derivatives with enhanced potency or desired properties. researchgate.net

These studies involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. Multiple linear regression (MLR) is a common statistical method used to build the QSAR/QSPR models, which take the form of a mathematical equation relating the dependent variable (e.g., biological activity) to a set of independent variables (the molecular descriptors).

A study on a series of 5,8-quinolinequinone derivatives investigated the relationship between various molecular descriptors and their anti-proliferative and anti-inflammatory activities. researchgate.net The electronic, hydrophobic, and global reactivity parameters were calculated using DFT. researchgate.net

Key Molecular Descriptors in QSAR/QSPR Studies of Quinoline-5,8-diones

Descriptor CategoryDescriptor NameDescription
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the electron-accepting ability of a molecule.
Dipole MomentA measure of the overall polarity of the molecule.
Electronegativity (χ)The ability of a molecule to attract electrons.
Molecular Hardness (η) and Softness (S)Measures of the resistance to change in electron distribution.
Electrophilicity Index (ω)A global reactivity index that measures the propensity of a species to accept electrons.
Hydrophobic Log P (Octanol-Water Partition Coefficient)A measure of the lipophilicity of a molecule.
Global Reactivity Ionization Potential (IP)The energy required to remove an electron from a molecule.
Electron Affinity (EA)The energy released when an electron is added to a molecule.

The study on 5,8-quinolinequinone derivatives revealed strong correlations between certain descriptors and biological activity. researchgate.net For instance, the anti-proliferative activity against HL60 cells was found to be significantly dependent on the electrophilicity index, ionization potential, and LUMO energy. researchgate.net Similarly, the anti-inflammatory activity showed a strong relationship with molecular hardness and softness. researchgate.net

Illustrative QSAR Model for Anti-proliferative Activity

A hypothetical QSAR equation derived from such a study could be:

pIC50 = 0.85 * ω - 0.23 * IP + 0.15 * ELUMO + 2.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

ω is the electrophilicity index.

IP is the ionization potential.

ELUMO is the energy of the lowest unoccupied molecular orbital.

Such models provide mechanistic insights by suggesting that the electrophilic nature and electron-accepting capabilities of the quinoline-5,8-dione scaffold are crucial for its biological activity. These findings can then be used to rationally design new derivatives with optimized electronic properties for improved therapeutic potential.

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Mass Spectrometry for Molecular Transformations

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of "6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione" and its transformation products. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule with exceptional precision.

For "this compound," with a molecular formula of C₉H₅BrN₂O₂, the expected monoisotopic mass is approximately 252.9538 g/mol . HRMS analysis, often coupled with soft ionization techniques like Electrospray Ionization (ESI), can confirm this mass to within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the study of complex organic molecules. Furthermore, the isotopic pattern resulting from the presence of a bromine atom (approximately equal natural abundances of ⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum, further corroborating the compound's identity.

In research involving chemical transformations of "this compound," HRMS is invaluable for tracking the course of reactions and identifying intermediates and final products. By comparing the high-resolution mass spectra of the starting material and the reaction mixture, researchers can confidently identify modifications to the parent molecule, such as substitutions, additions, or cleavages.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of "this compound" in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the amino group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal nine distinct carbon signals. The carbonyl carbons (C5 and C8) are characteristically found at the lowest field (highest ppm values) due to their significant deshielding. The carbons directly attached to the electronegative bromine (C7) and nitrogen (C6) atoms will also exhibit characteristic chemical shifts. The remaining aromatic carbons of the quinoline ring will appear in the typical aromatic region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the substitution pattern. For instance, HMBC can show correlations between the amino protons and the C6 carbon, definitively confirming the position of the amino group.

Expected ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.9 dd
H-3 ~7.7 dd
H-4 ~8.3 dd
-NH₂ ~7.5 br s

Expected ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift Range (δ, ppm)
C5, C8 (Carbonyls) 175 - 185
Aromatic Carbons 120 - 155
C6 (C-NH₂) 145 - 155

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The data presented is representative and based on values reported for analogous structures.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Positional Isomer Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound." The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key vibrational bands expected in the FT-IR spectrum include:

N-H stretching: The amino group (-NH₂) will exhibit characteristic stretching vibrations, typically in the range of 3400-3200 cm⁻¹.

C=O stretching: The two carbonyl groups (C=O) of the quinone ring will give rise to strong absorption bands. A crucial diagnostic feature for this compound is that quinoline-5,8-diones with an amino group at the C-6 position are expected to show a single, broad carbonyl peak in the 1700–1650 cm⁻¹ region. This contrasts with 7-amino substituted isomers, which typically display two distinct carbonyl peaks.

C=C and C=N stretching: The aromatic ring system will show several absorption bands in the 1600-1450 cm⁻¹ region.

C-N stretching: The stretching vibration of the carbon-nitrogen bond of the amino group will be observed.

C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, FT-IR spectroscopy provides a molecular fingerprint that can be used for compound identification and to distinguish between positional isomers.

Expected FT-IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N-H stretch 3400-3200 Medium-Strong
C=O stretch 1700-1650 Strong
C=C/C=N stretch 1600-1450 Medium-Strong
C-N stretch 1350-1250 Medium
C-Br stretch < 800 Medium-Weak

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," a detailed model of the molecular structure can be generated.

This technique provides invaluable information on:

Bond lengths and angles: Precise measurements that confirm the connectivity and geometry of the quinoline-dione framework.

Planarity: Assessment of the planarity of the fused ring system, which is crucial for understanding its electronic properties and potential for π-π stacking interactions.

Conformation: The orientation of the amino group relative to the quinone ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This includes identifying hydrogen bonding interactions involving the amino group and the carbonyl oxygens, as well as halogen bonding involving the bromine atom. These interactions are fundamental to the material's bulk properties.

While obtaining a single crystal of sufficient quality can be a challenge, the insights gained from a successful X-ray crystallographic analysis are unparalleled in their detail and accuracy.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of "this compound." The extended π-conjugated system of the quinoline-5,8-dione core acts as a strong chromophore, leading to characteristic absorption bands in the UV-visible region.

The presence of the electron-donating amino group (-NH₂) as an auxochrome and the electron-withdrawing bromine atom are expected to modulate the electronic structure of the molecule. This typically results in a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted quinoline-5,8-dione. These absorptions are due to n→π* and π→π* electronic transitions.

By studying changes in the UV-Vis and fluorescence spectra upon interaction with other molecules or changes in the solvent environment, researchers can gain insights into binding events, complex formation, and the nature of intermolecular forces. For example, the interaction of the compound with biomacromolecules can often be monitored by observing shifts in its absorption or emission spectra.

Spectroelectrochemical Methods for Redox Characterization

The quinoline-5,8-dione scaffold is inherently redox-active, capable of undergoing reversible oxidation and reduction reactions. This property is central to its chemical reactivity and potential biological activity. Spectroelectrochemical methods, which combine spectroscopic techniques (like UV-Vis) with electrochemistry, are powerful tools for characterizing these redox processes.

By applying a potential to a solution of "this compound" and simultaneously monitoring its UV-Vis spectrum, it is possible to observe the spectral changes associated with the formation of the semiquinone radical anion and the hydroquinone (B1673460) dianion. This allows for the determination of the reduction potentials and the characterization of the electronic structure of the different redox states.

Studies on related quinone derivatives have shown that they typically undergo two consecutive reversible one-electron reduction processes. Spectroelectrochemistry provides a direct means to observe the species generated at each reduction step and to understand how the electronic properties of the molecule change as a function of its oxidation state. This information is critical for understanding its potential role in electron transfer processes and redox cycling mechanisms.

Chemical Biology and Advanced Materials Research Excluding Clinical Applications

Utility as a Building Block in Complex Organic Synthesis

The 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione structure serves as a valuable platform in the synthesis of more complex molecules. The quinoline-5,8-dione core possesses multiple reactive sites, and the strategic placement of the amino and bromo substituents offers a versatile scaffold for further chemical modifications. The bromine atom at the C7 position is a particularly useful chemical handle. nih.gov For instance, in related 7-bromo-quinoline-5,8-dione systems, the bromine can be exploited to guide chemical transformations, such as nucleophilic substitution reactions. nih.govnih.gov

Research on analogous compounds has demonstrated that the C7-bromo position can undergo displacement reactions. For example, a 7-bromoquinoline-5,8-dione was used as a precursor where the bromine was displaced by sodium azide (B81097), which was subsequently reduced to an amine. nih.gov Similarly, studies on 7-bromo-2-methylquinoline-5,8-dione (B11781591) have shown that the bromine atom can be substituted by phenoxy groups in the presence of a base like potassium carbonate. nih.gov These examples highlight the potential of the C7-bromo substituent on this compound to be replaced by a variety of nucleophiles, enabling the synthesis of a diverse library of derivatives for further investigation.

Exploration in Dye and Pigment Chemistry

The quinoline (B57606) skeleton is a well-established chromophore and a core component in the manufacture of various dyes, including cyanine (B1664457) and photosensitive pigments. researchgate.netnih.gov Quinoline derivatives are used to synthesize a range of colorants, such as C.I. Acid Yellow 3 and Palanil yellow 3G. researchgate.net Dyes based on the quinoline framework have been specifically designed for applications as visible light photoinitiators, absorbing radiation at the boundary of ultraviolet and visible light. mdpi.comnih.gov

While direct application of this compound in commercial dyes is not widely documented, its molecular structure contains the key features of a dye molecule. The extended conjugated system of the quinoline-dione core acts as a chromophore, responsible for absorbing light. The presence of the amino group at the C6 position serves as a powerful auxochrome, a group that can intensify the color of the chromophore. The bromo group at C7 can also modulate the electronic properties and, consequently, the color of the compound. Given these structural characteristics, the compound and its derivatives hold potential for exploration in the field of dye and pigment chemistry.

Research in Redox-Active Systems and Sensors

The quinoline-5,8-dione scaffold is inherently redox-active. This property is central to its chemical reactivity and biological functions. The dione (B5365651) system can undergo reversible oxidation and reduction reactions, cycling between quinone, semiquinone, and hydroquinone (B1673460) states. This redox cycling is a key aspect of the mechanism of action for many quinone-based compounds. The electronic properties of the quinoline-dione core, which can be fine-tuned by substituents, make it a candidate for development in organic electronic devices and sensors, as has been noted for related quinoline-dione structures.

This redox activity is also directly linked to its biological effects, such as the inhibition of oxidoreductase enzymes. The ability of the quinone moiety to accept electrons is fundamental to its interaction with flavoproteins like NAD(P)H: quinone oxidoreductase 1 (NQO1). mdpi.com

Mechanistic Studies of Molecular Interactions with Biological Macromolecules in vitro

The this compound scaffold has been the subject of in vitro studies to elucidate its interactions with enzymes, proteins, and nucleic acids.

Research has identified amino-quinoline-5,8-dione derivatives as potent inhibitors of several key enzymes.

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is a flavoprotein that plays a role in cellular defense against oxidative stress. Certain amino-quinoline-5,8-diones have been identified as potent, competitive inhibitors of NQO1. nih.gov Kinetic studies of a related compound, 6-(3-fluorobenzylamino)-7-chloroquinoline-5,8-dione (compound 6d from a cited study), demonstrated that as inhibitor concentration increased, the maximal reaction rate (Vmax) remained constant while the Michaelis constant (Km) increased, a hallmark of competitive inhibition. nih.gov This suggests that the inhibitor competes with the enzyme's natural substrate for binding to the active site. Molecular docking studies of similar quinolinediones with NQO1 indicate the formation of hydrogen bonds between the quinone's carbonyl groups and amino acid residues like tyrosine in the enzyme's active site. mdpi.com

Protein Arginine Deiminases (PADs): The PAD enzyme family is implicated in various inflammatory diseases. nih.govnih.gov The 7-bromoquinoline-5,8-dione framework has been successfully utilized as a starting point for the synthesis of pan-PAD inhibitors, demonstrating the value of this scaffold in targeting this class of enzymes. nih.gov

Sphingosine (B13886) Kinase (SphK): SphK is an enzyme whose overexpression is linked to cellular proliferation in many cancers. nih.gov A panel of novel 7-substituted quinoline-5,8-diones was synthesized and found to exhibit dual inhibition of both SphK1 and SphK2 at clinically relevant concentrations. nih.govnih.gov This research identified a new binding mode for quinoline-5,8-diones and established them as a new class of SphK inhibitors. nih.gov

Table 1: Enzyme Inhibition by Amino-Quinoline-5,8-Dione Derivatives
Enzyme TargetCompound Class/ExampleInhibition MechanismKey FindingsReference
NQO1C6/C7-amino-quinoline-5,8-dionesCompetitiveIncreased Km with no change in Vmax. Potent inhibition in low micromolar range. nih.gov
PADsDerivatives of 7-bromoquinoline-5,8-dioneMechanism-basedScaffold used to synthesize pan-PAD inhibitors. nih.gov
SphK1 / SphK2C7-ether-linked quinoline-5,8-dionesNot specifiedDual inhibition identified in the low micromolar range. nih.govnih.gov

Apoptosis, or programmed cell death, is a critical cellular process regulated by the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govnih.gov An increase in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway. researchgate.net In vitro studies on human cancer cell lines have shown that amino-quinoline-5,8-dione derivatives can potently induce apoptosis. nih.gov

Specifically, a C7-substituted amino-quinoline-5,8-dione was found to significantly induce apoptosis in HeLaS3 cells by altering the levels of key regulatory proteins. nih.gov Treatment with the compound led to a concentration-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent up-regulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, ultimately leading to the activation of executioner caspases, such as cleaved caspase-3, and the dismantling of the cell. nih.govnih.gov

Table 2: In Vitro Effects of an Amino-Quinoline-5,8-Dione Derivative on Apoptotic Proteins
ProteinFunctionEffect of CompoundReference
Bcl-2Anti-apoptoticDown-regulated nih.gov
BaxPro-apoptoticUp-regulated nih.gov
Cleaved Caspase-3Executioner CaspaseUp-regulated nih.gov

The planar, aromatic ring system of the quinoline-dione structure is a feature common to many molecules that can interact with DNA. One such mechanism is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to cytotoxic effects. While some related natural products were initially thought to act through DNA intercalation, specific mechanistic studies for this compound are not extensively detailed in the searched literature. researchgate.net The inherent redox activity of the quinone moiety also suggests a potential for generating reactive oxygen species, which could lead to DNA strand scission through oxidative damage. However, further research is required to definitively establish the DNA interaction mechanisms for this specific compound.

Investigations into Antimicrobial Mechanisms (e.g., antibacterial, antifungal) in vitro

The antimicrobial potential of quinoline-5,8-dione scaffolds has been a subject of significant research, with a focus on understanding how substitutions on the quinoline ring influence their activity against various pathogens. While direct studies on the antimicrobial mechanisms of this compound are not extensively detailed in the reviewed literature, the in vitro antimicrobial activity of structurally related quinoline-5,8-dione derivatives provides valuable insights into its potential efficacy and spectrum of action.

Research into a series of synthetic quinoline-5,8-diones, referred to as quinolinequinones (QQ), has demonstrated significant activity primarily against Gram-positive bacteria and certain fungal species. nih.govnih.gov These studies form the basis for understanding the structure-activity relationships (SAR) within this class of compounds.

The antibacterial activity of various quinolinequinone derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The results consistently show that these compounds are more effective against Gram-positive strains. nih.gov

Detailed findings from a study on a series of quinolinequinones (QQ) revealed that substitutions at the 6th and 7th positions of the quinoline-5,8-dione core are critical for antibacterial potency. For instance, several QQ compounds displayed antibacterial potential against Staphylococcus aureus equal to the standard drug Cefuroxime-Na, with a Minimum Inhibitory Concentration (MIC) of 1.22 mg/L. nih.gov Specifically, compounds with substitutions at these positions showed significant growth inhibition against Staphylococcus epidermidis and Staphylococcus aureus. nih.gov

One study highlighted that two specific quinolinequinones, QQ2 and QQ5, were particularly effective against Enterococcus faecalis, with MIC values of 19.53 µg/mL, which was six times more potent than the standard drug amikacin. nih.gov Another compound, QQ6, exhibited even greater potency against E. faecalis, with an MIC value of 4.88 µg/mL, making it 27-fold more potent than amikacin. nih.gov The data suggests that the nature of the substituent, whether it is an amino group or a halogen, plays a crucial role in the antibacterial efficacy.

The following table summarizes the in vitro antibacterial activity of selected quinolinequinone derivatives against various bacterial strains.

Compound IDSubstituentsS. aureus MIC (mg/L)S. epidermidis MIC (µg/mL)E. faecalis MIC (µg/mL)
QQ1 6,7-dichloro1.221.22-
QQ2 6-amino-7-chloro-1.2219.53
QQ3 6-chloro-7-amino-1.229.76
QQ4 6,7-diamino1.22--
QQ5 6-azido-7-chloro-1.2219.53
QQ6 6-amino-7-azido1.221.224.88
QQ7 6,7-diazido1.22--
QQ8 6-chloro-7-(p-toluidino)1.22--
QQ9 6-chloro-7-(p-anisidino)1.22--
QQ12 6-chloro-7-(p-chloroanilino)1.22--
QQ13 6-chloro-7-(p-fluoroanilino)1.22--
Cefuroxime-Na -1.22--
Amikacin ---128

Data sourced from Ates, et al. (2021, 2022) nih.govnih.gov

The antifungal properties of quinoline-5,8-dione derivatives have also been investigated, revealing a different SAR profile compared to their antibacterial effects. Generally, the antifungal activity appears to be inversely related to the antibacterial potency. nih.gov

In one study, two quinolinequinones, QQ7 (6,7-diazido) and QQ8 (6-chloro-7-(p-toluidino)), demonstrated a profound effect against Candida albicans, with an MIC value of 4.88 µg/mL, which is equivalent to the reference drug clotrimazole. nih.gov Another derivative, QQ10 (6-chloro-7-piperazino), showed the best inhibitory activity against C. albicans with an MIC of 1.22 mg/L, which was fourfold more potent than clotrimazole. nih.gov This particular compound, while being the most effective against fungi, was not as potent against Gram-positive bacteria when compared to other analogs. nih.gov

Further investigations into the antifungal activity against Candida parapsilosis showed that QQ7 and QQ8 had acceptable inhibitory potency, although they were 5-fold and 10-fold less potent, respectively, than the reference drug amphotericin B. nih.gov

The table below presents the in vitro antifungal activity of selected quinolinequinone derivatives.

Compound IDSubstituentsC. albicans MIC (mg/L)C. parapsilosis MIC (µg/mL)
QQ7 6,7-diazido-4.88
QQ8 6-chloro-7-(p-toluidino)-4.88
QQ10 6-chloro-7-piperazino1.22-
QQ14 6-chloro-7-morpholino--
Clotrimazole -4.88-
Amphotericin B ---

Data sourced from Ates, et al. (2021, 2022) nih.govnih.gov

These findings collectively suggest that the this compound molecule likely possesses antimicrobial properties, with a potential for notable antibacterial activity against Gram-positive organisms and possible, though perhaps less pronounced, antifungal activity. The presence of both an amino group at the 6-position and a halogen (bromo) at the 7-position on the quinoline-5,8-dione core fits the structural pattern observed in active compounds from related studies.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Eco-Friendly Synthetic Routes

The future synthesis of 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione and its analogs is geared towards environmentally benign methodologies that minimize waste and energy consumption. Current synthetic strategies often rely on classical methods, such as the Skraup reaction, followed by oxidative transformations. However, the principles of green chemistry are paving the way for more sustainable alternatives.

Future research will likely focus on the following green approaches:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of the core quinoline (B57606) structure.

Nanocatalyzed Protocols: The use of magnetic nanoparticles (MNPs) as recoverable and reusable catalysts offers a green alternative for synthesizing quinoline derivatives, including tetrahydrobenzo[g]quinoline-5,10-dione derivatives. nih.govacs.org For instance, Fe3O4@SiO2–NH2 nanocomposites have been successfully used in the synthesis of related quinoline-dione structures. acs.org

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a key area of development. Current time information in Pasuruan, ID.

Catalytic Hydrogenation: For the introduction of the amino group, catalytic hydrogenation of a corresponding nitro derivative using catalysts like Palladium on carbon (Pd/C) presents a cleaner alternative to stoichiometric reducing agents. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinolines
ParameterConventional Methods (e.g., Skraup)Emerging Green Methods
CatalystsStrong acids (e.g., H₂SO₄), oxidizing agents (e.g., nitrobenzene) nih.govReusable nanocatalysts (e.g., Fe₃O₄ NPs), organocatalysts nih.govucc.ie
SolventsOften requires harsh, non-recyclable solventsWater, ethanol, deep eutectic solvents Current time information in Pasuruan, ID.
Energy InputOften requires high temperatures and long reaction times nih.govMicrowave irradiation for rapid heating mdpi.com
Waste GenerationCan produce significant amounts of hazardous wasteMinimized waste through catalyst recycling and atom economy

Applications in Catalysis and Organocatalysis

The inherent structural features of this compound, particularly the primary amino group, suggest its potential as a building block for novel catalysts. While direct catalytic applications of this specific compound are yet to be extensively explored, related quinoline structures have shown significant promise.

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation, a key reaction in the synthesis of biologically active alkaloids. mdpi.com This points to the possibility of developing chiral derivatives of this compound for asymmetric catalysis.

Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents a fertile ground for exploration. youtube.commdpi.com Primary amino acids and their derivatives are known to be privileged catalysts in various enantioselective transformations, such as aldol (B89426) and Mannich reactions, proceeding through enamine intermediates. ucc.iesmolecule.com The amino group on the this compound scaffold could potentially be harnessed for similar organocatalytic activity, offering a metal-free approach to asymmetric synthesis. ucc.ie

Integration into Supramolecular Chemistry and Nanomaterials

The planar structure and potential for intermolecular interactions make the quinoline-5,8-dione framework an attractive candidate for supramolecular chemistry and the development of novel nanomaterials. The amino and carbonyl groups can participate in hydrogen bonding, while the aromatic core allows for π-π stacking interactions, which are crucial for the self-assembly of supramolecular architectures.

While specific research on the integration of this compound into such systems is nascent, the unique electronic properties of the related 6,7-dibromoquinoline-5,8-dione (B3062177) suggest its suitability for use in organic electronic devices and sensors. nih.gov This indicates that the electronic characteristics of the 6-amino-7-bromo derivative could be similarly exploited in materials science.

Future research could involve:

Crystal Engineering: Studying the solid-state packing of this compound and its derivatives to design materials with specific optical or electronic properties.

Nanoparticle Functionalization: Attaching the quinoline-dione molecule to the surface of nanoparticles to create hybrid materials with combined properties. For example, the synthesis of quinoline-diones has been achieved using magnetic nanocatalysts, suggesting a strong interaction between these classes of materials. acs.org

Self-Assembled Monolayers: Investigating the ability of this compound to form ordered layers on surfaces, which could have applications in sensing and electronics.

Advanced Computational Design for Novel Functional Molecules

Computational chemistry provides powerful tools to predict the properties of molecules and guide the design of new functional materials and therapeutic agents. For quinoline-5,8-dione derivatives, computational methods such as Density Functional Theory (DFT) and molecular docking are already being used to understand their electronic structure, reactivity, and biological interactions. nih.govmdpi.commdpi.com

For this compound, advanced computational studies could accelerate the discovery of novel applications by:

Predicting Reactivity: DFT calculations can elucidate the frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's chemical stability and reactivity towards different reagents. nih.gov Molecular electrostatic potential (MEP) maps can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other species. mdpi.com

Designing Novel Catalysts: Computational modeling can be used to design derivatives with enhanced catalytic activity by modifying the substituents on the quinoline ring to tune its electronic and steric properties.

Screening for Materials Properties: In silico screening can predict the electronic and photophysical properties of new derivatives, identifying promising candidates for applications in organic electronics.

Table 2: Application of Computational Methods to Quinoline-5,8-diones
Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Understanding molecular structure and reactivity mdpi.comQuantum chemical parameters, HOMO-LUMO energy gap, electronic spectra nih.govmdpi.com
Molecular DockingInvestigating interactions with biological targets mdpi.comBinding affinity, interaction modes with enzymes or receptors
Molecular Electrostatic Potential (MEP)Identifying reactive sites mdpi.comLocalization of nucleophilic and electrophilic regions

Interdisciplinary Approaches in Chemical Science

The versatile nature of the this compound scaffold makes it an ideal candidate for interdisciplinary research, bridging synthetic organic chemistry with chemical biology, materials science, and pharmacology. The presence of multiple reactive sites—the amino group, the bromine atom, and the quinone ring—allows for a wide range of chemical modifications.

A key area of interdisciplinary research is the use of this compound as a scaffold for creating hybrid molecules. The bromine at the C7 position is particularly valuable as it can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups. This opens up possibilities for:

Chemical Biology Probes: Synthesizing derivatives that can be used to study biological processes. For example, the quinoline-5,8-dione framework has been functionalized to create inhibitors for enzymes like sphingosine (B13886) kinase.

Bioconjugation: Covalently linking the quinoline-dione scaffold to biomolecules such as peptides or proteins to enhance biological targeting or to study mechanisms of action. bsu.edu

Drug Discovery: The quinoline-5,8-dione core is found in several natural products with potent biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Interdisciplinary collaborations are crucial for exploring the therapeutic potential of new derivatives of this compound. mdpi.com

The future of research on this compound lies in the convergence of these emerging directions. By combining sustainable synthetic methods, exploring novel catalytic and materials applications, leveraging advanced computational tools, and fostering interdisciplinary collaborations, the full potential of this versatile chemical entity can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 7-bromo-quinoline-5,8-dione with alkyl/heterocyclic/aromatic amines. Reaction rates depend on the electron-donating/withdrawing nature of the amine: electron-rich amines (e.g., aliphatic amines) react faster due to enhanced nucleophilicity. Solvent choice (e.g., pyridine) significantly improves yields by stabilizing intermediates .
  • Key Data :

Amine TypeReaction Time (h)Yield (%)
Aliphatic4–660–80
Aromatic8–1240–50
Heterocyclic6–1050–70
Source: Adapted from synthetic protocols in and .

Q. Which analytical techniques are critical for structural characterization of this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirms substitution patterns .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 415.0293 for brominated derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1675–1732 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for evaluating its bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

Advanced Research Questions

Q. How do substituent variations at positions 6 and 7 influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic substitution studies reveal:

  • Electron-withdrawing groups (Br, Cl) : Enhance redox activity for NAD(P)H:quinone oxidoreductase 1 (NQO1) targeting .
  • Amino groups : Improve solubility and binding to biological targets (e.g., DNA topoisomerases) .
    • Key SAR Data :
Substituent (Position 6)Substituent (Position 7)NQO1 Inhibition (%)
NH2Br85
ClBr72
BrSCH365
Source: Adapted from QSAR models in .

Q. What advanced synthetic strategies enable functionalization of the quinoline core?

  • Methodological Answer :

  • Palladium-Catalyzed Cross-Coupling : Suzuki reactions with aryl boronic acids introduce diverse aryl groups at position 7 .
  • Heck Reactions : Install alkenyl/alkynyl moieties for fluorescence-based probes .
    • Example Protocol :
  • React 6-bromo-7-methoxyquinoline-5,8-dione with 4-methoxyphenylboronic acid under Pd(PPh3)4 catalysis (yield: 60–70%) .

Q. How can computational methods (e.g., QSAR, DFT) predict biological activity and guide synthesis?

  • Methodological Answer :

  • QSAR Models : Use molecular descriptors (e.g., HOMO-LUMO gap, dipole moment) to correlate with anticancer activity .
  • DFT Calculations : Optimize geometry for docking studies (e.g., binding to NQO1 active site) .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC50 values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Purity : Use HPLC (≥95% purity) to eliminate confounding effects from synthetic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.